

# An In-depth Technical Guide to 2-Morpholinopyrimidine-5-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Morpholinopyrimidine-5-carbaldehyde

Cat. No.: B1274651

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## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of **2-Morpholinopyrimidine-5-carbaldehyde**. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data for key precursors and closely related analogs with predicted properties to offer a valuable resource for researchers. This guide is intended to facilitate further investigation into this molecule and its potential applications in medicinal chemistry and drug discovery, particularly in the context of kinase signaling pathways.

## Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents. The incorporation of a morpholine moiety can enhance pharmacological properties such as solubility and metabolic stability. The aldehyde functional group at the 5-position serves as a versatile synthetic handle for further molecular elaboration. While **2-Morpholinopyrimidine-5-carbaldehyde** is not extensively characterized in publicly available literature, its structural motifs suggest potential as an intermediate in the synthesis of novel kinase inhibitors, particularly targeting the PI3K/mTOR pathway, a critical regulator of cell growth and proliferation.

## Physicochemical Properties

Direct experimental data for **2-Morpholinopyrimidine-5-carbaldehyde** is scarce. The following tables summarize the known properties of a key synthetic precursor, 2-Chloropyrimidine-5-carbaldehyde, and provide predicted or estimated values for the target compound. These predictions are based on computational models and data from analogous structures and should be confirmed by experimental analysis.

Table 1: Physicochemical Data for 2-Chloropyrimidine-5-carbaldehyde (Precursor)

Property	Value	Source
CAS Number	933702-55-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	142.54 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	113.0 °C	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[3]</a>
Storage Conditions	2°C - 8°C, under inert gas	<a href="#">[1]</a>

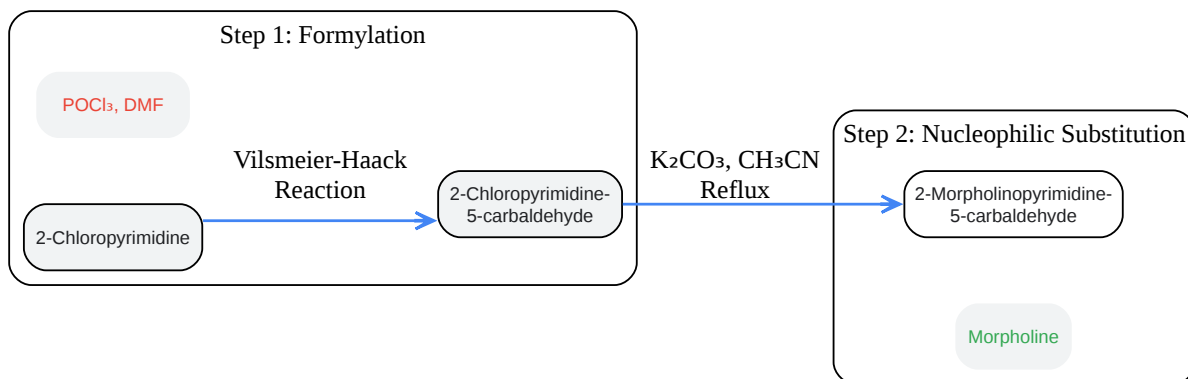
Table 2: Predicted Physicochemical Properties of **2-Morpholinopyrimidine-5-carbaldehyde**

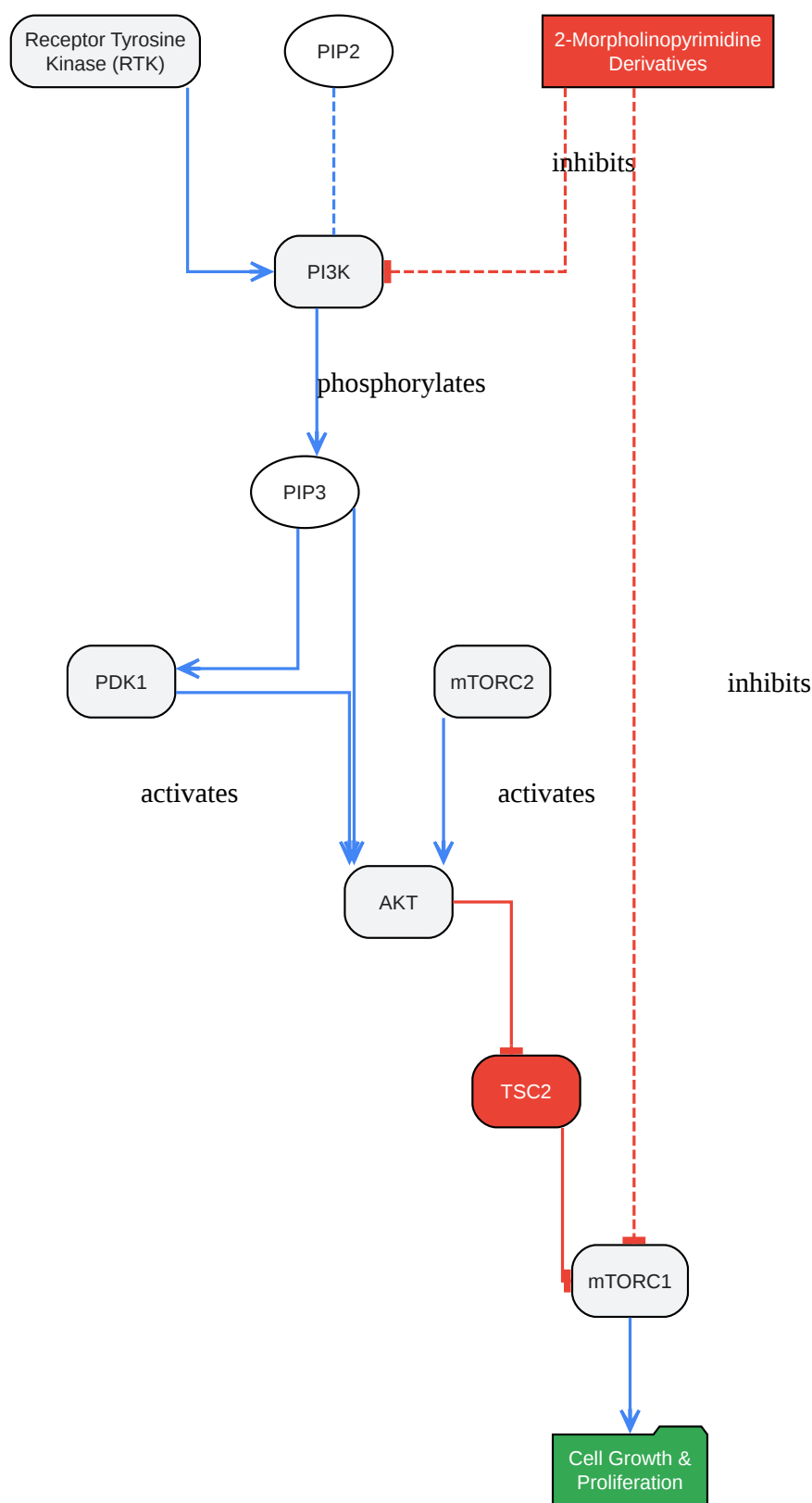
Property	Predicted/Estimated Value	Notes
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	-
Molecular Weight	193.20 g/mol	Calculated
Melting Point	Not available	Expected to be a solid at room temperature.
Boiling Point	Not available	-
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	Based on the properties of similar morpholinopyrimidine derivatives.
pKa	Not available	The pyrimidine nitrogens are weakly basic.
XLogP3	-0.6	A measure of lipophilicity; this value suggests moderate water solubility.

## Synthesis and Experimental Protocols

A plausible synthetic route to **2-Morpholinopyrimidine-5-carbaldehyde** involves a two-step process: the formylation of a suitable pyrimidine precursor to introduce the aldehyde group, followed by nucleophilic aromatic substitution to introduce the morpholine moiety. A common method for formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.

## Proposed Synthetic Pathway





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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)